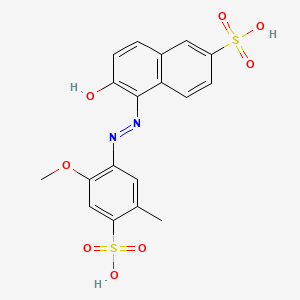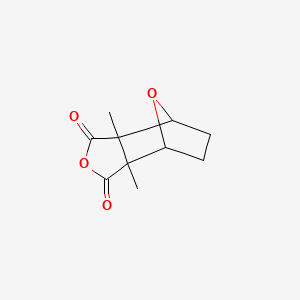
TJP6T3TJP4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid, known by its Unique Ingredient Identifier TJP6T3TJP4, is a synthetic organic compound. It is characterized by its complex structure, which includes naphthalene and sulfonic acid groups. This compound is often used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 2-methoxy-5-methyl-4-sulfonatophenylamine, followed by coupling with 6-hydroxy-2-naphthalenesulfonic acid under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments for textiles and plastics
Mecanismo De Acción
The compound exerts its effects primarily through its ability to interact with biological molecules. The sulfonic acid groups enhance its solubility in water, allowing it to penetrate biological membranes. The azo group can undergo reduction in vivo, leading to the formation of active metabolites that interact with cellular targets. These interactions can disrupt cellular processes, making the compound useful in various therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 6-hydroxy-5-[(2-methoxy-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid
- 5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]-2-naphthalenesulfonic acid
- 6-hydroxy-2-naphthalenesulfonic acid
Uniqueness
6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Propiedades
Número CAS |
149440-01-7 |
|---|---|
Fórmula molecular |
C18H16N2O8S2 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H16N2O8S2/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27) |
Clave InChI |
UQWIHFJXDRNUDP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O |
Color/Form |
Dark red powde |
melting_point |
300 °C[US EPA; High Production Volume (HPV) Challenge Program. The HPV voluntary challenge chemical list. Robust summaries and test plans. 2-Naphthalenesulfonic acid, 6-hydroxy-5- |
Key on ui other cas no. |
149440-01-7 25956-17-6 |
Solubilidad |
In water, 2.25X10+5 mg/L at 25 °C In 50% alcohol, 1.3% Solubility at 25 °C: in ethanol, 0.001 g/100 mL; in glycerol, 3.0 g/100 mL; in propylene glycol, 1.5 g/100 mL |
Sinónimos |
Allura Red AC Dye C.I. 16035 F D and C red #40 FD and C red no. 40 R-40 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl-](/img/structure/B1213203.png)



